5-benzoyl-4-methyl-2a-(4-methylphenyl)-2-phenoxy-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzoyl-4-methyl-2a-(4-methylphenyl)-2-phenoxy-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-4-methyl-2a-(4-methylphenyl)-2-phenoxy-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the tricyclic core: This step involves cyclization reactions to form the tricyclic structure.
Functional group modifications: Introduction of benzoyl, methyl, phenyl, and phenoxy groups through various organic reactions such as Friedel-Crafts acylation, alkylation, and nucleophilic substitution.
Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-benzoyl-4-methyl-2a-(4-methylphenyl)-2-phenoxy-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-benzoyl-4-methyl-2a-(4-methylphenyl)-2-phenoxy-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzoyl-4-methyl-2a-(4-methylphenyl)-2-phenoxy-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 8-Benzoyl-4-chloro-7-methyl-5-(4-methylphenyl)-2,8-diazatricyclo[7.4.0.02,5]trideca-1(13),9,11-trien-3-one
- 8-Benzoyl-7-(4-methoxyphenyl)-4-phenoxy-5-phenyl-2,8-diazatricyclo[7.4.0.02,5]trideca-1(13),9,11-trien-3-one
- 8-Benzoyl-4-chloro-5-(4-methoxyphenyl)-7-phenyl-2,8-diazatricyclo[7.4.0.02,5]trideca-1(13),9,11-trien-3-one
Uniqueness
5-benzoyl-4-methyl-2a-(4-methylphenyl)-2-phenoxy-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-one is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H28N2O3 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
8-benzoyl-7-methyl-5-(4-methylphenyl)-4-phenoxy-2,8-diazatricyclo[7.4.0.02,5]trideca-1(13),9,11-trien-3-one |
InChI |
InChI=1S/C32H28N2O3/c1-22-17-19-25(20-18-22)32-21-23(2)33(30(35)24-11-5-3-6-12-24)27-15-9-10-16-28(27)34(32)31(36)29(32)37-26-13-7-4-8-14-26/h3-20,23,29H,21H2,1-2H3 |
InChI Key |
IXHRDQVXIDVSPC-UHFFFAOYSA-N |
SMILES |
CC1CC2(C(C(=O)N2C3=CC=CC=C3N1C(=O)C4=CC=CC=C4)OC5=CC=CC=C5)C6=CC=C(C=C6)C |
Canonical SMILES |
CC1CC2(C(C(=O)N2C3=CC=CC=C3N1C(=O)C4=CC=CC=C4)OC5=CC=CC=C5)C6=CC=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.